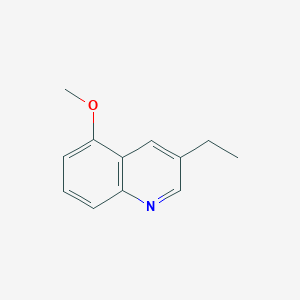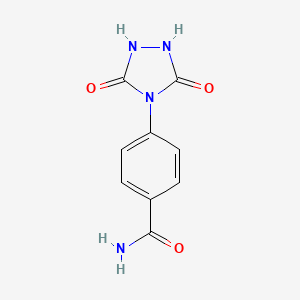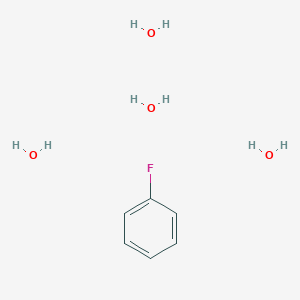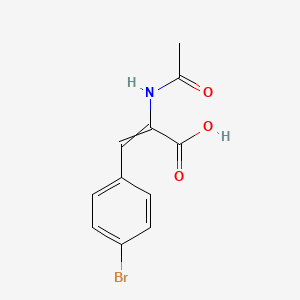![molecular formula C7H10N6O14 B12568598 1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane CAS No. 200443-65-8](/img/structure/B12568598.png)
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane is a chemical compound known for its complex structure and potential applications in various fields
Méthodes De Préparation
The synthesis of 1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane involves multiple steps, typically starting with the nitration of precursor compounds. The reaction conditions often require careful control of temperature and the use of strong acids like nitric acid and sulfuric acid. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the compound’s reactive nature.
Analyse Des Réactions Chimiques
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like hydrogen gas and catalysts, as well as oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The pathways involved may include redox reactions and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane can be compared with other nitro-containing compounds, such as:
1,1,1-Trinitropropane: A simpler compound with fewer nitro groups, leading to different reactivity and applications.
1,1,1-Trinitro-2,2-bis(nitrooxy)propane: Another complex nitro compound with distinct properties and uses.
Propriétés
Numéro CAS |
200443-65-8 |
|---|---|
Formule moléculaire |
C7H10N6O14 |
Poids moléculaire |
402.19 g/mol |
Nom IUPAC |
1,1,1-trinitro-3-(3,3,3-trinitropropoxymethoxy)propane |
InChI |
InChI=1S/C7H10N6O14/c14-8(15)6(9(16)17,10(18)19)1-3-26-5-27-4-2-7(11(20)21,12(22)23)13(24)25/h1-5H2 |
Clé InChI |
ALXPKYJZHJUOAK-UHFFFAOYSA-N |
SMILES canonique |
C(COCOCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)

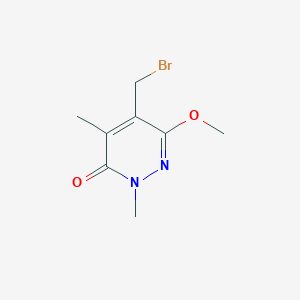

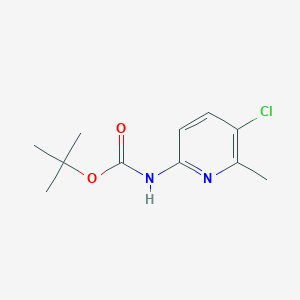
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
